
3-Methylglutaric anhydride
Overview
Description
3-Methylglutaric anhydride is an organic compound with the molecular formula C6H8O3. It is a cyclic anhydride derived from 3-methylglutaric acid. This compound is known for its reactivity and is used in various chemical synthesis processes. It is also referred to as β-Methylglutaric anhydride and 2H-Pyran-2,6(3H)-dione, dihydro-4-methyl-.
Mechanism of Action
Target of Action
3-Methylglutaric anhydride is primarily used in organic synthesis and chemical research . It serves as a reagent in multi-functional group polymerization reactions and as an acylating agent in organic synthesis .
Mode of Action
The mode of action of this compound involves its interaction with other compounds in organic synthesis. It can react with alcohols to form esters, a process known as acylation . This reaction is crucial in the synthesis of various organic compounds.
Biochemical Pathways
It’s known that it plays a significant role in the synthesis of various organic compounds through acylation .
Result of Action
The result of this compound’s action is the formation of new organic compounds. Through its role as an acylating agent, it contributes to the synthesis of a wide range of organic compounds .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, it should be stored in a cool, dry place, away from sources of ignition and oxidizing agents . It’s also important to ensure good ventilation when using this compound to avoid inhaling its vapors .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Methylglutaric anhydride can be synthesized through several methods. One common approach involves the condensation of acetaldehyde with cyanoacetamide, followed by hydrolysis and cyclization to form the anhydride . Another method includes the oxidation of 3-methyl-1,3-cyclohexanedione with periodic acid .
Industrial Production Methods: In industrial settings, this compound is often produced by treating 3-hydroxy-3-methylglutaric acid with acetic anhydride under reflux conditions . This method ensures a high yield and is suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 3-Methylglutaric anhydride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions.
Major Products Formed:
Oxidation: 3-Methylglutaric acid.
Reduction: 3-Methylglutaric alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-Methylglutaric anhydride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to create complex molecules and intermediates.
Biology: It is employed in the synthesis of biologically active compounds and pharmaceuticals.
Medicine: It serves as a building block for drug development and the synthesis of medicinal compounds.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Comparison with Similar Compounds
- 3,3-Dimethylglutaric anhydride
- Methylsuccinic anhydride
- 2-Methylglutaric acid
Comparison: 3-Methylglutaric anhydride is unique due to its specific structure and reactivity. Compared to 3,3-dimethylglutaric anhydride, it has a different substitution pattern, which affects its reactivity and the types of reactions it can undergo . Methylsuccinic anhydride and 2-methylglutaric acid also have different structural features, leading to variations in their chemical behavior and applications.
Properties
IUPAC Name |
4-methyloxane-2,6-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O3/c1-4-2-5(7)9-6(8)3-4/h4H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGICRVTUCPFQQZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)OC(=O)C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90194487 | |
Record name | 3-Methylglutaric anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90194487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4166-53-4 | |
Record name | Dihydro-4-methyl-2H-pyran-2,6(3H)-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4166-53-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Methylglutaric anhydride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004166534 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Methylglutaric anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90194487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methylglutaric anhydride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.837 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.